molecular formula C9H13ClN2 B1281552 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride CAS No. 79492-26-5

3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

Cat. No. B1281552
CAS RN: 79492-26-5
M. Wt: 184.66 g/mol
InChI Key: LBNYYLITGNBPJT-UHFFFAOYSA-N
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Description

The compound 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride is a derivative of isoquinoline, which is a structural isomer of quinoline and is found in various natural products and pharmaceuticals. The isoquinoline derivatives are of significant interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been achieved through a domino reaction involving aromatic amines and cyclic enol ethers catalyzed by indium chloride in water . This method has shown to be highly efficient and offers cis selectivity in the cyclization products. Similarly, 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar structural motif to 3,4-dihydroisoquinolin-2(1H)-amine, have been synthesized using a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Another approach for synthesizing 2-substituted-3,4-dihydro-1(2H)-isoquinolinones involves a sequence of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be characterized using techniques such as 1H NMR and MS, as demonstrated in the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones . Additionally, the crystal structure, spectroscopic, and quantum chemical studies of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, have been carried out using density functional theory (DFT) and X-ray crystallography, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can be explored through various reactions. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved by a three-component reaction mediated by iodine and potassium carbonate in water, which is a green and efficient method . The Michael addition of secondary amine to an α, β-unsaturated carbonyl compound has also been used to synthesize novel quinolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be deduced from their molecular structure and the nature of their substituents. Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties, vibrational wavenumbers, and electronic absorption spectra, which are in good agreement with experimental data . The stability of these molecules can be analyzed using natural bond orbital analysis, which assesses hyperconjugative interactions and charge delocalization .

Scientific Research Applications

  • Chemoselective Tert-Butoxycarbonylation : Ouchi et al. (2002) demonstrated the use of a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides, including compounds related to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride. This reaction proceeds chemoselectively under mild conditions and offers high yields (Ouchi, Saito, Yamamoto, & Takahata, 2002).

  • Synthesis of Diverse Compounds : Dolzhenko et al. (2021) developed a method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including a compound related to 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride, via a one-pot three-component synthesis under microwave irradiation. This method produced dihydrotriazines and showed potential antileukemic activity (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).

  • Synthesis of Isoquinolinone Derivatives : San-qi (2010) synthesized novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, demonstrating their vasodilatation activity at certain concentrations. This research highlights the potential pharmacological applications of these compounds (Zhang San-qi, 2010).

  • Multi-Component Synthesis of Functionalized Derivatives : Ramana et al. (2016) reported a one-pot three-component reaction for generating a variety of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives. These compounds were evaluated for antimicrobial activity, indicating their potential in developing new antibacterial agents (Ramana, Vinayak, Dileepkumar, Murty, Chowhan, & Chandrasekharam, 2016).

  • Fluorinated Derivatives Synthesis : Severin et al. (2010) developed a one-pot procedure for synthesizing fluorinated 1-benzoyl-3,4-dihydroisoquinolines from corresponding fluorinated amines, indicating the versatility of these compounds in chemical synthesis (Severin, Reimer, & Doye, 2010).

  • Synthesis of Quinolin-4(1H)-one Derivatives : Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then evaluated for cytotoxic activity against various cancer cell lines. This underscores the potential of these compounds in cancer research (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

  • Catalyst-Free Synthesis Methods : Asao et al. (2006) described an environmentally friendly, catalyst-free method for synthesizing 1,2-dihydroisoquinoline frameworks, indicating the potential for more sustainable chemical synthesis processes (Asao, Iso, & Yudha S., 2006).

  • Diverse Library Synthesis : Markina et al. (2011) synthesized a diverse library of 1,2-dihydroisoquinolines using a multicomponent reaction. This highlights the compound's versatility for generating a wide range of derivatives for various applications (Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011).

Safety And Hazards

The safety data sheet (SDS) for 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride could not be found in the retrieved sources . Therefore, the specific safety and hazard information for this compound is currently unavailable.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNYYLITGNBPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508483
Record name 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

CAS RN

79492-26-5
Record name 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-2-amine hydrochloride
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